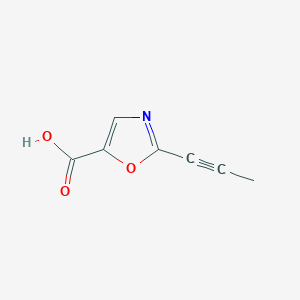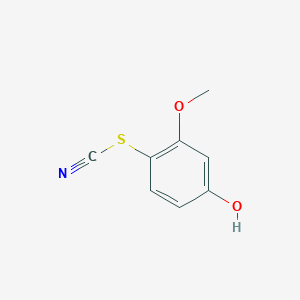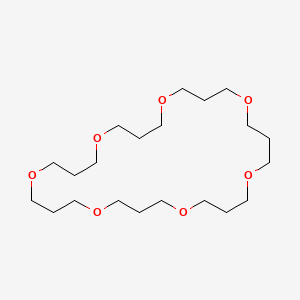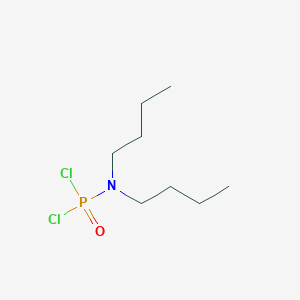
3-Methyl-3-((methylthio)methyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-((methylthio)methyl)azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . These reactions often require catalysts and specific reaction conditions to proceed efficiently.
Industrial Production Methods
Industrial production of azetidines, including this compound, often leverages high-throughput methods such as microwave irradiation and solid support techniques. For instance, the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation is a notable method . These methods are designed to maximize yield and minimize reaction time, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-((methylthio)methyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted azetidines. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
3-Methyl-3-((methylthio)methyl)azetidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-3-((methylthio)methyl)azetidine involves its ability to undergo ring-opening polymerization. This process is driven by the ring strain inherent in the azetidine structure, which makes it highly reactive under appropriate conditions . The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Aziridines: These are three-membered nitrogen-containing heterocycles with even higher ring strain than azetidines.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with less ring strain and different reactivity profiles.
Uniqueness
3-Methyl-3-((methylthio)methyl)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthio group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H13NS |
|---|---|
Molecular Weight |
131.24 g/mol |
IUPAC Name |
3-methyl-3-(methylsulfanylmethyl)azetidine |
InChI |
InChI=1S/C6H13NS/c1-6(5-8-2)3-7-4-6/h7H,3-5H2,1-2H3 |
InChI Key |
BHQLHYDIEFGTKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1)CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


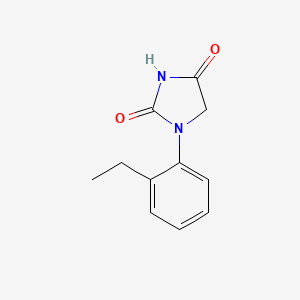
![2,4,7-Trimethyl-1H-benzo[d]imidazole](/img/structure/B12821750.png)

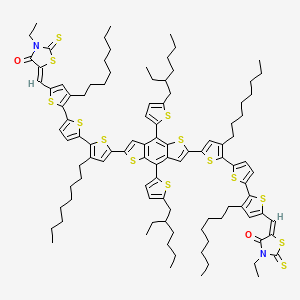

![N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine](/img/structure/B12821760.png)
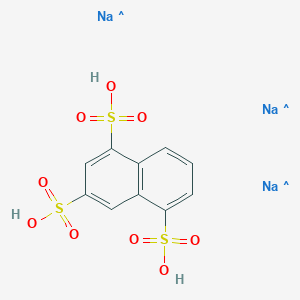
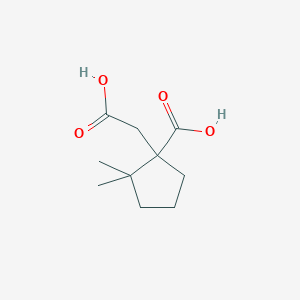
![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B12821779.png)
